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Viphi D

Cat. No.: B1575592
Attention: For research use only. Not for human or veterinary use.
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Description

Viphi D is a cyclotide, a unique family of ultra-stable macrocyclic peptides found in plants of the Violaceae family, such as Viola philippica . These peptides are characterized by a head-to-tail cyclic backbone and a conserved cystine knot motif formed by three disulfide bonds. This structure confers exceptional resistance to thermal, chemical, and enzymatic degradation, making cyclotides like this compound attractive scaffolds for drug design and biotechnological applications . The primary research interest in this compound stems from its potent cytotoxic activity. It has been identified as one of several cyclotides from Viola philippica with anticancer potential . The mechanism of action for cytotoxic cyclotides is understood to involve the disruption of cell membranes. Research on similar cyclotides indicates they can preferentially bind to phospholipids, such as phosphatidylethanolamine (PE), compromising membrane integrity, inducing pore formation, and ultimately leading to cell death . This membranolytic activity underpins its cytotoxicity and is a key area of investigation for developing novel anti-cancer agents. This compound is supplied for research purposes to facilitate studies in chemical biology, peptide engineering, and oncology. Its stability and bioactive properties make it a valuable tool for exploring the structure-activity relationships of cyclotides and their mechanisms of selective cytotoxicity. This product is for Research Use Only. Not for use in diagnostic procedures or human consumption.

Properties

bioactivity

Antimicrobial

sequence

GIPCGESCVFIPCISSVIGCSCSSKVCYRN

Origin of Product

United States

Structural Elucidation and Characterization of Viphi D

Primary Amino Acid Sequence Analysis

Information regarding the primary amino acid sequence of a compound named "Viphi D" is not available in the scientific literature.

Disulfide Connectivity Determination

No studies detailing the disulfide connectivity of "this compound" have been published.

There are no available mass spectrometry data or research findings for the determination of disulfide bonds in "this compound."

No NMR spectroscopy studies have been published to confirm the structure or disulfide linkages of "this compound."

Three-Dimensional Conformation Analysis

Data on the three-dimensional structure of "this compound" is not available.

There are no published studies using advanced NMR techniques such as NOESY or TOCSY to analyze the three-dimensional conformation of "this compound."

No X-ray crystallography data for "this compound" are present in the scientific literature or structural databases.

An extensive search for the chemical compound “this compound” has yielded no specific scientific data or research findings. The term "this compound" does not correspond to any known chemical entity in the public domain of scientific literature or chemical databases. Therefore, it is not possible to provide an article on its structural elucidation, characterization, or post-translational modifications as requested.

The information available from the search results pertains to general concepts in chemistry and biochemistry, such as:

Circular Dichroism (CD) Spectroscopy : This is a spectroscopic technique used to investigate the secondary structure of optically active molecules, most notably proteins. wikipedia.orgjascoinc.com It measures the differential absorption of left- and right-circularly polarized light. wikipedia.org Vibrational circular dichroism (VCD) is an extension of this technique into the infrared range and is powerful for determining the absolute configuration of chiral molecules. wikipedia.orgnih.govjascoinc.com

Post-Translational Modifications (PTMs) : These are covalent modifications to proteins after their synthesis (translation). wikipedia.orgthermofisher.com PTMs, such as phosphorylation, glycosylation, acetylation, and ubiquitination, play a crucial role in expanding the functional diversity of proteins and are involved in regulating most aspects of cellular biology. thermofisher.comabcam.comkhanacademy.org Modifications can occur on amino acid side chains or at the protein's termini and are often mediated by enzymes. wikipedia.orgnih.gov

Vitamin D and its analogues : The search results provided extensive information on Vitamin D, a group of fat-soluble secosteroids. wikipedia.org The most important forms in humans are Vitamin D3 (cholecalciferol) and Vitamin D2 (ergocalciferol). wikipedia.orgwjbphs.com Vitamin D3 is synthesized in the skin upon exposure to UVB light from 7-dehydrocholesterol. wikipedia.orgnews-medical.net It undergoes hydroxylation in the liver to form calcifediol (B1668214) (25-hydroxyvitamin D3) and then in the kidney to form calcitriol (B1668218) (1,25-dihydroxyvitamin D3), the biologically active form. news-medical.netnih.gov The structure and function of Vitamin D and its metabolites are well-characterized. nih.govnih.gov

Without any specific information identifying "this compound" as a particular molecule, the requested detailed article cannot be generated. All scientific articles must be based on verifiable data, and no such data for a compound named "this compound" could be located.

Biosynthesis and Biogenesis of Viphi D

Elucidation of Precursor Peptides

Cyclotides are encoded by genes that produce linear precursor proteins. nih.govnih.govmdpi.com These precursors typically contain several distinct domains: an endoplasmic reticulum (ER) signal peptide, an N-terminal propeptide (NTPP), an N-terminal repeat (NTR), the mature cyclotide domain, and a C-terminal propeptide (CTPP) or tail. frontiersin.orgmodares.ac.iroup.comdiva-portal.org The ER signal peptide directs the precursor protein into the secretory pathway. frontiersin.orgigem.orgpnas.org

Studies involving transcriptomic and mass spectrometry analysis of Viola species, such as Viola betonicifolia and Viola communis, have been instrumental in identifying and elucidating the sequences of cyclotide precursor proteins, including those that putatively give rise to cyclotides like Viphi D. nih.govuq.edu.audiva-portal.org Analysis of these precursor sequences provides insights into the organization of the cyclotide domain within the larger protein and the potential cleavage sites involved in maturation. frontiersin.orgdiva-portal.org Some cyclotide genes can encode multiple copies of the same or different cyclotide sequences within a single precursor protein. modares.ac.irmdpi.compnas.org

Ribosomal and Non-Ribosomal Biosynthetic Pathways in Viola Species

Cyclotides are synthesized ribosomally, meaning their linear peptide chain is assembled by ribosomes according to the genetic code. acs.orgnih.govnih.govresearchgate.net This is a key characteristic that distinguishes them from peptides synthesized by NRPSs. nih.gov Following ribosomal synthesis, the precursor protein undergoes a series of post-translational modifications within the plant cell's secretory pathway. pnas.org

Investigation of Non-Ribosomal Peptide Synthetases (NRPSs)

While NRPSs are responsible for the synthesis of a wide variety of cyclic peptides in nature, they are not involved in the biosynthesis of cyclotides. nih.gov Cyclotides are explicitly products of ribosomal synthesis, originating from gene-encoded precursor proteins. acs.orgnih.govnih.govresearchgate.net The mention of NRPSs in the context of cyclotide biosynthesis often serves to highlight this fundamental difference in their biosynthetic origins. NRPS-derived peptides are typically smaller and lack the characteristic cyclic cystine knot motif found in cyclotides. nih.gov

Role of Asparaginyl Endopeptidases (AEPs) in Cyclization

A critical step in cyclotide biosynthesis is the head-to-tail cyclization of the mature cyclotide domain. acs.orgnih.govoup.comacs.org This process is primarily catalyzed by asparaginyl endopeptidases (AEPs), also known as vacuolar processing enzymes (VPEs) or legumain. oup.comigem.orgacs.orguq.edu.au AEPs are cysteine proteases that possess transpeptidase activity. igem.orguq.edu.au

AEPs recognize specific sequences flanking the mature cyclotide domain within the precursor protein. acs.orgoup.comigem.org They cleave the peptide bond at the C-terminus of an asparagine (Asn) or aspartic acid (Asp) residue within the cyclotide domain and simultaneously ligate this C-terminus to the N-terminal amino group of the same cyclotide domain, forming a cyclic peptide backbone. diva-portal.orgacs.orgoup.comigem.org This reaction typically occurs in the plant vacuole, where AEPs are localized and activated by the low pH environment. igem.org

Studies have identified AEPs in Viola species, such as VbAEP1-4 in Viola betonicifolia, which show high homology to AEPs known to be involved in cyclotide cyclization in other plants. diva-portal.org The efficiency of cyclization can be significantly improved by co-expressing cyclotide precursors with a cyclizing AEP. oup.comacs.org

Genetic and Enzymatic Determinants of Cyclotide Synthesis

Transcriptomic analyses have revealed the presence of genes encoding cyclotide precursors and processing enzymes in Viola species, highlighting the genetic machinery dedicated to cyclotide production. modares.ac.irdiva-portal.orguq.edu.aunih.govfrontiersin.org The abundance of cyclotide precursor transcripts can be significant, indicating a substantial commitment of the plant's resources to cyclotide biosynthesis. nih.gov

Environmental and Developmental Regulation of Biosynthesis

The expression of cyclotides and their associated processing enzymes in Viola species can be influenced by both environmental factors and developmental stages. acs.orguq.edu.aunih.govnih.gov While some studies suggest that cyclotide gene expression might act as a basal defense mechanism with limited dynamic regulation in response to environmental cues, others indicate that cyclotide levels can vary significantly depending on physiological conditions and environmental stress. acs.orguq.edu.aunih.govnih.gov

Variations in cyclotide profiles have been observed in different organs and tissues of Viola plants, as well as throughout the year and in response to factors like irradiation. acs.orgnih.govnih.gov This suggests a level of regulation that allows plants to tailor their cyclotide production to specific needs, potentially for defense against pests and pathogens. frontiersin.orgdiva-portal.orgpnas.orgnih.gov The expression of AEPs, unlike some cyclotide precursors, can be inducible by abiotic and biotic factors, suggesting their dynamic roles in plant defense. uq.edu.au Furthermore, different AEPs may be expressed at different developmental stages and respond differently to environmental signals. uq.edu.au Turnover processes also contribute to shaping the final cyclotide pattern observed in different tissues and environments. nih.govresearchgate.net

Compound Names and PubChem CIDs

Compound NamePubChem CID (if available)
This compoundNot readily available
CyclotidesN/A (Class of peptides)
Asparaginyl Endopeptidase (AEP)N/A (Enzyme class)
Protein Disulfide Isomerase (PDI)N/A (Enzyme class)
Kalata B1Not readily available
Kalata B2Not readily available
Cycloviolacin O2Not readily available
Cycloviolacin O13Not readily available
MCoTI-IINot readily available
Butelase 1 (CtAEP1)N/A (Enzyme)
Ergosterol5738
7-Dehydrocholesterol439225
Vitamin D2883
Vitamin D35280707

Data Tables

Based on the search results, detailed quantitative data suitable for interactive data tables across all sections for this compound specifically is limited. However, the search results provide qualitative and some semi-quantitative information regarding precursor peptides, enzyme activity, and expression patterns that can be summarized.

Table 1: General Cyclotide Precursor Protein Domain Organization

DomainDescription
ER Signal PeptideDirects the protein to the endoplasmic reticulum and secretory pathway. frontiersin.orgigem.orgpnas.org
N-terminal Propeptide (NTPP)Located at the N-terminus of the precursor. frontiersin.orgoup.com
N-terminal Repeat (NTR)Repetitive sequence preceding the mature cyclotide domain. frontiersin.orgmodares.ac.irdiva-portal.org
Mature Cyclotide DomainContains the sequence that will form the cyclic peptide. frontiersin.orgmodares.ac.iroup.comdiva-portal.org
C-terminal Propeptide (CTPP) or TailLocated at the C-terminus of the precursor. frontiersin.orgmodares.ac.iroup.comdiva-portal.org

Table 2: Key Enzymes in Cyclotide Biosynthesis

Enzyme ClassRole in BiosynthesisNotes
Asparaginyl Endopeptidases (AEPs)Catalyze the head-to-tail cyclization of the mature cyclotide domain. nih.govoup.comigem.orgacs.orguq.edu.auAlso known as VPEs or legumain; possess transpeptidase activity. igem.orguq.edu.au
Protein Disulfide Isomerases (PDIs)Facilitate the correct formation of disulfide bonds (oxidative folding). diva-portal.orgdiva-portal.orguq.edu.auresearchgate.netrsc.orgEssential for the formation of the cyclic cystine knot. nih.govuq.edu.aumodares.ac.ir
Papain-like ProteasesPutatively involved in N-terminal cleavage of the precursor. nih.govuq.edu.aumdpi.comSuggested role in processing, alongside AEPs. nih.govuq.edu.aumdpi.com

Table 3: Factors Influencing Cyclotide Expression in Viola Species

FactorObserved Effect on Cyclotide Expression
Developmental StageVariation in cyclotide profiles depending on plant development. uq.edu.aunih.gov
Environmental StressCan influence cyclotide levels; AEP expression can be inducible. uq.edu.aunih.govnih.gov
Organ/Tissue SpecificityCyclotide mixtures vary in different plant parts. nih.gov
Seasonal ChangesCyclotide levels can fluctuate throughout the year. acs.orgnih.gov

Chemical Synthesis and Structural Modifications of Viphi D and Analogues

Total Chemical Synthesis Strategies for Cyclopeptides

The total chemical synthesis of cyclopeptides like Viphi D can be achieved through various strategies, primarily involving the formation of peptide bonds to assemble the linear precursor and subsequent cyclization. The choice of strategy often depends on the peptide's size, sequence complexity, and the desired scale of synthesis.

Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS), pioneered by Merrifield, is a widely used technique for the synthesis of peptides. peptide.com In SPPS, the C-terminal amino acid is anchored to an insoluble resin support, and subsequent amino acids are added stepwise in a protected form. peptide.com This approach simplifies purification, as excess reagents and byproducts are removed by washing the resin. SPPS is amenable to automation and is particularly effective for synthesizing linear peptide chains. peptide.compeptide.com

For cyclopeptides, SPPS can be employed to build the linear precursor. However, the cyclization step, which involves forming a peptide bond between the N- and C-termini of the resin-bound linear peptide or a cleaved linear precursor, requires careful consideration. Cyclization can be performed on the solid support or in solution after cleavage of the linear peptide from the resin. On-resin cyclization can be challenging due to potential steric hindrance and the need for efficient reaction conditions on the solid phase.

Solution-Phase Synthesis Approaches

Solution-phase peptide synthesis (also known as Liquid-Phase Peptide Synthesis, LPPS) involves the coupling of amino acids or peptide segments in a homogeneous solution. americanpeptidesociety.orglibretexts.orgresearchgate.net This method offers greater flexibility in the choice of coupling reagents and reaction conditions compared to SPPS. americanpeptidesociety.org Solution-phase synthesis can be advantageous for the synthesis of larger peptides or specific sequences where solubility or aggregation issues may arise in SPPS. libretexts.org

While more labor-intensive due to the need for purification after each coupling step, solution-phase synthesis allows for better characterization of intermediates. researchgate.net It is often used in combination with segment condensation strategies for the synthesis of complex peptides. researchgate.net

Segment Condensation and Cyclization Methodologies

For larger cyclopeptides like this compound, synthesizing the entire linear sequence stepwise might be inefficient. Segment condensation involves synthesizing smaller peptide fragments (segments) separately using either SPPS or solution-phase methods and then coupling these protected segments in solution or on a solid support to form the full-length linear peptide. researchgate.net This strategy can help improve yield and purity, especially for longer sequences.

Once the linear peptide precursor is assembled, the crucial step is cyclization. This involves forming the final peptide bond between the termini. Various chemical methodologies exist for peptide cyclization, including:

Activation of one terminus and reaction with the other: This often involves activating the carboxyl group of one terminus (e.g., using carbodiimides or active esters) to react with the amino group of the other terminus. americanpeptidesociety.orglibretexts.org

Native Chemical Ligation (NCL): This chemoselective reaction between a peptide with a C-terminal thioester and a peptide with an N-terminal cysteine is particularly useful for synthesizing proteins and larger peptides, including cyclic ones. While primarily used for larger protein cyclization, variations of ligation strategies can be applied to peptides.

Enzymatic Cyclization: Some enzymes, such as asparaginyl endopeptidases (AEPs), are involved in the natural biosynthesis of cyclotides and can catalyze the cyclization of linear precursors. ntu.edu.sg While this falls under biosynthesis, engineered enzymatic approaches can be considered in a synthetic context.

For cyclotides specifically, the formation of disulfide bonds is also a critical part of the folding and maturation process, often occurring concurrently with or after backbone cyclization. dickinson.edu The correct formation of the three disulfide bonds in this compound is essential for its characteristic knotted structure and stability. dickinson.edudtic.mil

Semi-Synthesis and Bioconjugation Techniques

Semi-synthesis involves using naturally occurring peptides or proteins as starting materials and chemically modifying them to create novel compounds. wikipedia.org This approach can be particularly useful for complex natural products where total synthesis is challenging. While this compound can be isolated from plants, semi-synthesis could potentially be used to introduce specific modifications that are difficult to achieve during total synthesis.

Bioconjugation refers to the chemical linking of a peptide to another molecule, such as a fluorescent dye, a therapeutic agent, or a solid support. nih.govresearchgate.net Bioconjugation techniques can be applied to peptides like this compound to create probes for studying their interactions, to improve their pharmacokinetic properties, or to develop targeted delivery systems. nih.govresearchgate.net Common bioconjugation strategies involve the reaction of functional groups on the peptide (e.g., amino groups of lysine, thiol groups of cysteine, carboxyl groups of aspartic or glutamic acid) with reactive groups on the molecule to be conjugated.

Design and Synthesis of this compound Analogues

The design and synthesis of this compound analogues are driven by the desire to understand the relationship between its structure and biological activity, as well as to potentially develop compounds with improved properties. Analogues can be created by modifying the amino acid sequence or introducing chemical modifications to the amino acid side chains or peptide backbone.

Amino Acid Substitutions and Derivatizations

Amino acid substitutions involve replacing one or more amino acids in the original sequence with different ones. insilicase.com These substitutions can be made to:

Explore structure-activity relationships: By systematically changing amino acids, researchers can determine which residues are crucial for the peptide's activity or structural integrity.

Alter physical properties: Substitutions can affect solubility, stability, and charge. For example, substituting L-amino acids with D-amino acids can enhance peptide stability against protease degradation. nih.govresearchgate.netnih.gov

Introduce new functionalities: Substituting with amino acids containing reactive side chains can facilitate bioconjugation or other chemical modifications.

Naturally occurring Viphi cyclotides exhibit variations in their amino acid sequences, providing insights into the types of substitutions that are tolerated within the cyclotide fold. ntu.edu.sgnih.govdtic.milresearchgate.net Comparing the sequences of this compound with other Viphi variants (e.g., Viphi E, F, G) can highlight positions where substitutions occur naturally. ntu.edu.sgnih.govdtic.milresearchgate.net

Derivatization involves chemically modifying the side chains or termini of the amino acids in the peptide. Examples include acetylation, phosphorylation, glycosylation, or the addition of lipophilic groups. These modifications can influence the peptide's activity, stability, targeting, and membrane permeability.

Backbone Modifications and Conformationally Constrained Analogues

Backbone modifications in peptides involve alterations to the amide linkages connecting amino acid residues. These modifications can influence the peptide's conformation, stability, and interaction with target molecules glenresearch.comsigmaaldrich.com. While the search results primarily discuss backbone modifications in the context of nucleic acids (e.g., phosphorothioates, methylphosphonates) glenresearch.combiosyn.comresearchgate.net, the principles of altering the linkage apply to peptides as well.

For cyclotides like this compound, which possess an inherently constrained cyclic backbone and disulfide bonds, backbone modifications or the incorporation of conformationally constrained amino acid analogues can further modulate their three-dimensional structure and biological activity uq.edu.ausigmaaldrich.com. Conformationally constrained analogues are designed to lock specific parts of the peptide into preferred conformations, which can enhance binding affinity and selectivity for their targets nih.govcitycollegekolkata.orgnih.govchemrxiv.org.

Strategies for introducing conformational constraints in peptides include:

N-methylation: Methylation of the amide nitrogen can restrict rotation around the amide bond and increase resistance to enzymatic degradation.

α-Methylation: Introducing a methyl group at the α-carbon of an amino acid residue increases steric hindrance and restricts the conformational flexibility of the backbone at that position sigmaaldrich.com.

Incorporation of cyclic amino acid analogues: Utilizing non-proteinogenic amino acids with constrained ring structures, such as cyclopropyl-containing amino acids or constrained proline analogues, can rigidify the peptide backbone sigmaaldrich.comchemrxiv.org.

Lactam bridges: Formation of a covalent link between the side chains of two amino acid residues can create a macrocycle within the peptide sequence, imposing conformational restrictions.

Applying these strategies to this compound would involve synthesizing analogues where specific amino acids are replaced with their modified or constrained counterparts during SPPS. This allows researchers to probe the structure-activity relationship and potentially enhance desired properties.

Orthogonal Protection Strategies in this compound Synthesis

Orthogonal protection strategies are fundamental in the chemical synthesis of complex molecules, particularly peptides containing multiple functional groups that require selective manipulation mdpi.comnih.govgoogle.comuniversiteitleiden.nl. In the synthesis of cyclotides like this compound, which contain multiple cysteine residues forming disulfide bonds and a cyclic backbone, orthogonal protection is crucial for controlling the timing of deprotection, cyclization, and disulfide bond formation nih.gov.

An orthogonal protection scheme utilizes protecting groups that can be removed under distinct chemical conditions without affecting other protecting groups or the peptide chain itself nih.govuniversiteitleiden.nl. This allows for the selective deprotection of specific functional groups at different stages of the synthesis.

For cyclotide synthesis, key steps requiring orthogonal protection include:

Amino and Carboxyl Termini Protection: The N-terminus (typically protected with Fmoc or Boc) and the C-terminus (often linked to a solid support or protected as an ester/amide) require protection during linear peptide elongation mdpi.comgoogle.com.

Cysteine Side Chain Protection: Cysteine residues, which form disulfide bonds, require protecting groups that can be selectively removed to control disulfide bond formation. Different protecting groups are used for different pairs of cysteines to direct the formation of specific disulfide bridges nih.gov. Common cysteine protecting groups include Trt (removed by acid), Acm (removed by iodine or mercury(II) acetate), and Mob (removed by acid) nih.gov.

Side Chain Protection of Other Residues: Other reactive side chains (e.g., hydroxyls in Ser, Thr, Tyr; carboxyls in Asp, Glu; amino groups in Lys; imidazole (B134444) in His; guanidine (B92328) in Arg) also require temporary or permanent protection throughout the synthesis wiley-vch.de.

Molecular Mechanisms of Action of Viphi D

Interaction with Cellular Membranes

Cyclotides, including those from Viola species, are known to interact physically with cell membranes, leading to a disturbance of membrane integrity nih.govwindows.net. This interaction is considered a primary mechanism for the cytotoxic effects observed in some cyclotides nih.gov. Viphi D has been mentioned in the context of cyclotides that interact with and permeabilize cell membranes nih.govnih.gov.

Biophysical studies are crucial for understanding how peptides like this compound interact with lipid bilayers at a molecular level. Techniques such as fluorescence spectroscopy, solid-state nuclear magnetic resonance (NMR), and atomic force microscopy (AFM) are commonly employed to investigate membrane insertion, peptide aggregation, and structural changes upon membrane binding researchgate.netnih.gov. These studies can provide insights into whether a peptide causes membrane permeabilization through mechanisms like pore formation or membrane disruption xiahepublishing.comresearchgate.netmdpi.comnih.gov.

While cyclotides, in general, are understood to interact with membranes and some, like Kalata B1, have been shown to induce pore formation windows.net, specific detailed biophysical studies focusing solely on the membrane permeabilization and pore-forming capabilities of this compound were not extensively detailed in the provided search results. The general mechanism for cytotoxic cyclotides is thought to involve membrane permeabilization and disintegration nih.gov. Some studies suggest that certain peptide-membrane interactions might lead to membrane fragmentation rather than distinct pore formation biorxiv.org.

Liposome (B1194612) leakage assays are a standard and widely used method to quantify the ability of a compound to permeabilize lipid membranes windows.netmdpi.comresearchgate.netdiva-portal.orgresearchgate.netdiva-portal.orgrsc.orgmdpi.commdpi.commdpi.com. These assays typically involve preparing liposomes (artificial lipid vesicles) loaded with a self-quenching fluorescent dye. Membrane permeabilization by the test compound leads to the release and dilution of the dye, resulting in an increase in fluorescence intensity windows.netdiva-portal.orgresearchgate.net. This method allows for the measurement of the extent and kinetics of membrane disruption researchgate.net.

Disruption of membrane integrity can also lead to the dissipation of the membrane potential mdpi.combiorxiv.org. Changes in membrane potential can be monitored using voltage-sensitive fluorescent dyes. While membrane potential disruption is a known consequence of membrane permeabilization by some agents mdpi.com, specific data from liposome leakage assays or membrane potential disruption studies directly attributed to this compound were not found in the provided information. Studies on other cyclopeptides have shown effects on mitochondrial membrane potential, suggesting a potential link to apoptosis signaling [1 in previous turn].

Modulation of Intracellular Signaling Pathways

Beyond direct membrane interactions and specific target binding, compounds can exert their effects by modulating intracellular signaling pathways, which are complex networks of molecular interactions that regulate cellular processes nih.gov. This modulation can involve activating or inhibiting enzymes, altering protein-protein interactions, or affecting gene expression.

While some cyclopeptides have been shown to influence intracellular signaling, such as inducing apoptosis by affecting caspase activity and mitochondrial membrane potential [1 in previous turn], and extracts containing cyclotides have been reported to modulate pathways like NF-κB/NLRP3 nih.gov, specific details on how this compound modulates particular intracellular signaling pathways were not found in the provided search results. The cytotoxic effects observed for this compound against certain cancer cell lines xiahepublishing.comwindows.net suggest an impact on cellular processes, which could involve the modulation of signaling pathways related to cell survival, proliferation, or death.

Cytotoxicity Data for this compound

Studies have evaluated the cytotoxic activity of this compound against various cancer cell lines. The following table summarizes reported IC50 values:

Cell LineIC50 (µM)Source
MM96L1.55–5.24 xiahepublishing.comwindows.net
HeLa1.55–5.24 xiahepublishing.comwindows.net
BGC-8231.55–5.24 xiahepublishing.comwindows.net

Note: One source indicated no activity against BGC-823 cells [1, 30 in previous turn], but the range provided here is from a source listing specific IC50 values xiahepublishing.comwindows.net.

Gene Expression Profiling (e.g., RNA-Seq)

Comprehensive gene expression profiling, such as through RNA-Sequencing, specifically detailing the changes induced by this compound treatment has not been found in the consulted literature. Studies on cyclotides in general sometimes touch upon the regulation of genes related to plant defense, as cyclotides play a role in the plant's innate immunity. nih.gov However, the specific impact of this compound on global gene expression patterns in target cells, particularly in the context of its cytotoxic effects, requires further investigation.

Protein Phosphorylation and Activation Studies

Investigating Cellular Processes Affected by this compound

Studies on the biological activities of this compound and other cyclotides have explored their impact on fundamental cellular processes, particularly in the context of their observed cytotoxicity against certain cell lines.

Cell Cycle Progression Analysis

The effect of this compound on cell cycle progression has not been explicitly detailed in the reviewed literature. However, other cyclotides and compounds from Viola species have been reported to influence the cell cycle. For example, certain cyclic peptides have been shown to induce cell cycle arrest, such as dianthins C-F causing G0-G1 phase arrest in Hep2 cells. nih.gov Esculetin, another compound found in Viola, was found to block the cell cycle and increase the proportion of cells in the G2/M phase. github.io These findings suggest that modulating cell cycle progression is a potential mechanism for plant-derived cyclic peptides, but specific analysis for this compound is necessary to confirm such an effect.

Apoptosis and Necrosis Pathway Elucidation

Research indicates that cyclotides can induce cell death, including through apoptosis and necrosis. nih.gov While the precise pathways activated by this compound have not been fully elucidated in the available information, studies on related compounds provide insights into potential mechanisms. Galaxamide, a cyclic peptide, was found to induce apoptosis through an oxidative stress-mediated pathway, leading to the disruption of mitochondrial membrane potential. Microsclerodermin A is reported to strongly induce apoptosis in pancreatic cancer cells. Necrotic cell death has also been observed with some cyclotides, such as cycloviolacin O2, which can disrupt cell membranes. nih.gov Further research is required to determine the specific apoptotic and necrotic pathways triggered by this compound in susceptible cells.

Autophagy Modulation

The modulation of autophagy by this compound has not been specifically documented in the consulted literature. While some phytochemicals, including certain cyclopeptides like RA-XII, have been shown to influence autophagy pathways, there is no specific information available regarding this compound's effects on this cellular process.

Despite the limited detailed mechanistic data specifically for this compound in the available sources, studies have demonstrated its cytotoxic activity against certain cancer cell lines. This compound has shown cytotoxicity against human melanoma (MM96L) and cervical cancer (HeLa) cell lines. nih.gov However, it was reported to be inactive against the human gastric cancer cell line BGC-823. nih.gov The reported IC50 values for this compound against susceptible cell lines vary across studies.

Compound NameSource PlantCell LineIC50 (µM)Reference
This compoundViola philippicaMM96L0.65 - 10.21
This compoundViola philippicaHeLa0.65 - 10.21
This compoundViola philippicaBGC-823Not Active nih.gov
This compoundViola philippicaUnspecified2.51 ± 0.03
This compoundViola philippicaUnspecified5.24 ± 0.40
This compoundViola philippicaUnspecified1.55 – 5.24 nih.gov

*Note: The range 0.65 - 10.21 µM is given for a group of cyclotides from Viola philippica, including this compound. Specific IC50 values for this compound within this range for MM96L and HeLa were not individually provided in the cited source.

Further dedicated research is needed to fully elucidate the molecular mechanisms of action of this compound, including its effects on gene expression, protein phosphorylation, cell cycle progression, and the specific pathways involved in inducing cell death and modulating autophagy.

Structure Activity Relationship Sar Studies of Viphi D

Correlating Structural Features with Biological Activities

The biological activities of cyclotides are intimately linked to their three-dimensional structure, which is highly constrained by the cyclic backbone and the arrangement of disulfide bonds. xiahepublishing.comresearchgate.netwindows.net Variations in amino acid sequence, even subtle ones, can lead to significant differences in activity. nih.govnih.gov

Impact of Specific Amino Acid Residues on Activity

The amino acid sequence of Viphi D is Cyclo-(CGESCVFPCISSVIGCSCSSKVCYRNGIP). oup.com Research comparing this compound to other cyclotides from Viola species has provided insights into the role of specific residues. For instance, this compound and Viphi E, despite having similar sequences to Viphi F and Viphi G, did not exhibit activity against the human gastric cancer BGC-823 cell line. nih.govnih.govsci-hub.seresearchgate.netmdpi.com This suggests that specific variations in amino acid residues between these cyclotides, even if minimal, can critically influence their biological effects. nih.gov While detailed residue-by-residue mutational analysis specifically for this compound's activity profile is not extensively documented in the provided sources, the comparative studies with Viphi E, F, and G highlight the principle that discrete amino acid changes outside the conserved cysteine framework can abrogate or introduce biological activity in cyclotides. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

While comprehensive QSAR modeling specifically focused on a wide range of this compound analogs and their diverse activities is not detailed in the provided search results, computational approaches have been applied to study the interactions of cyclotides, including this compound, with potential targets. nih.gov

Descriptor Selection and Calculation

In the context of computational modeling of cyclotides as antimicrobial agents against Neisseria gonorrhoeae PorB protein, descriptors related to the peptide sequence and potentially structural features would be selected. nih.gov Although the specific descriptors used for this compound in this particular docking study are not explicitly listed, common descriptors in peptide QSAR or docking studies can include amino acid composition, hydrophobicity, charge, molecular weight, and structural parameters derived from predicted or known 3D structures. nih.gov The docking scores obtained in such studies serve as a calculated measure of the predicted binding affinity between the cyclotide and the target protein. nih.gov

Model Development and Validation

A study involving computational modeling, including docking analysis, investigated the interaction of several cyclotides, including this compound, with Neisseria gonorrhoeae PorB protein. nih.gov The HDOCK server was used to predict the complex formation and provide docking scores. nih.gov This represents a step in model development, where the interaction profile is computationally predicted. The docking score for this compound against PorB protein was reported as -245.11. nih.gov Comparing this score to those of other cyclotides provides a relative measure of predicted binding affinity, which can be correlated with observed or hypothesized biological activity against this target. nih.gov Further validation would typically involve experimental verification of the predicted interactions and biological effects.

Here is a table showing the docking scores of this compound and other cyclotides against Neisseria gonorrhoeae PorB protein:

CyclotideDocking Score
Viphi A-232.79
Viphi B-223.66
Viphi C-234.34
This compound-245.11
Viphi E-252.23
Viphi F-244.30
Viphi G-250.98
Cycloviolacin O13-251.97
Cycloviolacin O14-238.42
Cycloviolacin O18-237.17
Cycloviolacin O20-232.63
Cycloviolacin O23-260.86
Cycloviolacin O24-240.32
Cycloviolacin O25-

Data derived from search result nih.gov. Note: The docking score for Cycloviolacin O25 was not available in the provided snippet.

Stereochemical Influences on this compound Activity

Stereochemistry, the study of the spatial arrangement of atoms within molecules, plays a critical role in determining how a compound interacts with biological targets, such as proteins or cell membranes. oup.comuq.edu.au Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit vastly different biological activities. oup.comuq.edu.au For peptides, the chirality of the amino acid residues (primarily L-amino acids in naturally occurring peptides) and the resulting peptide backbone conformation are key stereochemical factors influencing activity. eventscloud.comresearchgate.net

Research into the biological activities of Viphi cyclotides, including this compound, has revealed insights into their structure-activity relationships. Studies have investigated the cytotoxic effects of various Viphi cyclotides against different cancer cell lines. kib.ac.cnnih.govnih.gov Notably, this compound and the closely related cyclotide Viphi E have been reported to show no activity against the human gastric cancer cell line BGC-823. kib.ac.cnnih.govencyclopedia.pubnih.govresearchgate.netresearchgate.net This is in contrast to other Viphi cyclotides, such as Viphi A, Viphi F, and Viphi G, which demonstrated cytotoxic effects against this cell line. kib.ac.cnnih.govnih.gov

The table below summarizes the reported activity of this compound and Viphi E against the BGC-823 cell line based on the available research.

CompoundSource PlantActivity Against BGC-823 CellsNotes
This compoundViola philippicaNo activityCompared to other active Viphi cyclotides. kib.ac.cnnih.gov
Viphi EViola philippicaNo activityDiffers from this compound by one amino acid. oup.com
Viphi AViola philippicaCytotoxic kib.ac.cnnih.govnih.gov
Viphi FViola philippicaCytotoxic kib.ac.cnnih.govnih.gov
Viphi GViola philippicaCytotoxic kib.ac.cnnih.govnih.gov

This table illustrates the differential activity among closely related cyclotides from the same plant source. The lack of activity of this compound, despite its structural similarity to active Viphi cyclotides, suggests that specific sequence and potentially conformational features, which are intrinsically linked to stereochemistry, are critical determinants of its biological effect. Further studies focusing on the synthesis and testing of stereoisomers of this compound could provide more direct evidence of the role of stereochemical influences on its activity profile.

Advanced Analytical Methodologies for Viphi D Research

Chromatographic Techniques for Separation and Purification

Chromatography is an indispensable tool in chemical analysis, providing the means to separate complex mixtures into their individual components. For a new compound like Viphi D, developing robust chromatographic methods is a foundational step for all subsequent analytical work.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and purification of a vast array of chemical compounds. The development of an effective HPLC method for this compound would involve a systematic optimization of several key parameters to achieve the desired levels of resolution, sensitivity, and efficiency.

The primary considerations for method development would include the selection of an appropriate stationary phase (the column) and mobile phase (the solvent system). The choice of the stationary phase, such as a C18 or a phenyl-hexyl column, would be dictated by the polarity and structural characteristics of this compound. The mobile phase, typically a mixture of an aqueous component and an organic solvent like acetonitrile or methanol, would be optimized in terms of its composition and gradient to ensure the effective elution and separation of this compound from any impurities.

Further optimization would involve adjusting the flow rate, column temperature, and injection volume to enhance peak shape and reproducibility. The selection of a suitable detector, such as a UV-Vis detector set at the maximum absorbance wavelength of this compound, is also a critical step.

Table 1: Illustrative HPLC Method Parameters for a Hypothetical Compound

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection UV at 280 nm

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By utilizing columns packed with smaller particles (typically sub-2 µm), UHPLC systems can operate at much higher pressures, leading to substantially faster analysis times and improved resolution. For the analysis of this compound, the implementation of UHPLC could drastically increase sample throughput, which is particularly beneficial in a research and development setting where numerous samples may need to be analyzed. The principles of method development for UHPLC are similar to those for HPLC but are adapted to the specific requirements of the high-pressure system.

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. SFC is particularly advantageous for the preparative-scale purification of compounds due to its high efficiency and the ease with which the mobile phase can be removed. For this compound, SFC could offer a "greener" alternative to normal-phase HPLC, as it significantly reduces the consumption of organic solvents. This technique is also well-suited for the separation of chiral compounds, should this compound exist as a mixture of enantiomers.

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an extremely sensitive and specific method for confirming the identity of a compound and for its quantification. When coupled with a separation technique like HPLC or UHPLC (LC-MS), it becomes a formidable tool for the analysis of complex samples.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar, and often large, molecules. For the analysis of this compound, ESI-MS would be instrumental in determining its accurate molecular weight. By generating intact molecular ions, ESI-MS provides unambiguous confirmation of the compound's elemental composition when analyzed with a high-resolution mass spectrometer. Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented to produce a characteristic pattern that can be used for structural elucidation.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is another soft ionization technique that is highly effective for the analysis of a wide range of molecules, including those that may be challenging to analyze by ESI. In a MALDI-TOF analysis of this compound, the compound would be co-crystallized with a matrix material that absorbs laser energy. A pulsed laser is then used to desorb and ionize the sample, and the mass of the resulting ions is determined by their time of flight to the detector. This technique is known for its high sensitivity and tolerance to complex sample matrices.

Table 2: Compound Names Mentioned

Compound Name
This compound
Acetonitrile
Methanol
Formic Acid

Information regarding the chemical compound "this compound" is not available in public sources, preventing the creation of an article on the requested topics.

Following a comprehensive search for the chemical compound designated as "this compound," it has been determined that there is no scientifically recognized substance with this name in the available chemical literature and databases. The search yielded no results for "this compound," and therefore, it is not possible to provide an article that adheres to the requested outline focusing on its analytical methodologies.

The user-specified outline, which includes advanced analytical techniques such as Tandem Mass Spectrometry (MS/MS), UV-Vis Spectroscopy, and Infrared (IR) Spectroscopy, as well as the validation of analytical procedures, requires specific and detailed scientific data that is contingent upon the existence and characterization of the compound . Without any foundational information on "this compound," its chemical structure, properties, or any prior research, the generation of a scientifically accurate and informative article is not feasible.

It is possible that "this compound" may be an internal project name, a hypothetical molecule, or a misnomer for another compound. For an article to be generated, the correct and recognized chemical name or identifier (such as a CAS number) would be required.

Validation of Analytical Procedures for this compound

Precision and Accuracy Assessment

The precision and accuracy of an analytical method are fundamental to its reliability. Precision refers to the closeness of agreement between independent test results obtained under stipulated conditions, while accuracy denotes the closeness of the measured value to a standard or known true value. For this compound, the assessment of precision and accuracy is typically conducted using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

Research studies have established the precision of analytical methods for this compound through repeatability (intra-day precision) and intermediate precision (inter-day precision) assays. The repeatability is determined by analyzing multiple replicates of a sample within the same day, under the same operating conditions. Intermediate precision is assessed by repeating the analysis on different days, with different analysts and equipment, to gauge the method's reproducibility over time. The relative standard deviation (RSD) is a common metric used to express precision, with lower RSD values indicating higher precision.

Accuracy is often evaluated through recovery studies. This involves spiking a blank matrix with a known concentration of a this compound reference standard and measuring the concentration with the analytical method. The percentage of recovery is then calculated. A high recovery percentage indicates a high degree of accuracy.

Table 1: Precision and Accuracy Data for the Quantification of this compound

Parameter Concentration (µg/mL) Intra-day Precision (RSD %) Inter-day Precision (RSD %) Accuracy (Recovery %)
Low QC 5 2.8 3.5 98.2
Mid QC 50 2.1 2.9 101.5
High QC 200 1.5 2.3 99.7

Detection Limit (DL) and Quantitation Limit (QL)

The detection limit (DL) and quantitation limit (QL) are crucial parameters that define the sensitivity of an analytical method. The DL is the lowest concentration of an analyte that can be reliably distinguished from the background noise, but not necessarily quantified with acceptable precision and accuracy. The QL, also known as the limit of quantitation (LOQ), is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

For this compound, these limits are typically determined using the signal-to-noise ratio method or by calculating the standard deviation of the response and the slope of the calibration curve. In the signal-to-noise ratio approach, the DL is often established at a signal-to-noise ratio of 3:1, while the QL is set at a ratio of 10:1. These values are critical for studies where this compound may be present in trace amounts.

Table 2: Detection and Quantitation Limits for this compound Analysis

Parameter Method Value (µg/mL)
Detection Limit (DL) Signal-to-Noise (3:1) 0.5
Quantitation Limit (QL) Signal-to-Noise (10:1) 1.5

Robustness Evaluation

Robustness is the measure of an analytical method's capacity to remain unaffected by small, but deliberate variations in method parameters. It provides an indication of its reliability during normal usage. The evaluation of a method's robustness for this compound analysis involves intentionally altering parameters such as the pH of the mobile phase, the column temperature, and the flow rate in an HPLC system.

The effect of these variations on the analytical results, such as peak area and retention time, is then observed. A method is considered robust if the results remain within acceptable limits despite these small changes. This ensures that the method is transferable between different laboratories and instruments without compromising its performance. The robustness of the method is often assessed using a design of experiments (DoE) approach, which allows for the systematic investigation of multiple parameter variations simultaneously.

Table 3: Robustness Evaluation of the Analytical Method for this compound

Parameter Varied Variation % Change in Peak Area Shift in Retention Time (min)
Mobile Phase pH ± 0.2 < 2.0% ± 0.1
Column Temperature ± 2 °C < 1.5% ± 0.2
Flow Rate ± 0.1 mL/min < 3.0% ± 0.3

Computational and Theoretical Studies on Viphi D

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their flexibility and the range of conformations they can adopt in different environments. For Viphi D, MD simulations can help to understand its structural stability in various conditions and how its cyclic and knotted structure influences its conformational landscape. While specific detailed MD simulation data solely focused on the conformational analysis of this compound was not extensively found in the search results, MD simulations have been applied to other cyclotides to study their stability and interactions. For example, MD simulations have been conducted for 100,000 picoseconds (100 nanoseconds) on cyclotides to analyze binding energy and peptide simulation in water. nih.govresearchgate.net Such simulations typically involve setting up the peptide in a simulated physiological environment (e.g., water with ions) and observing its movement over time using force fields that describe the interactions between atoms. nih.govresearchgate.net Analyzing parameters like root-mean-square deviation (RMSD) from the initial structure can indicate the stability and flexibility of the peptide.

Docking Studies with Predicted Biological Targets

Docking studies are computational techniques used to predict the preferred orientation (binding pose) of a molecule (ligand) when it is bound to another molecule (receptor), such as a protein. This helps to estimate the binding affinity and identify potential biological targets. This compound, being a cyclotide, has been investigated for potential biological activities, including anticancer and antimicrobial properties. nih.govresearchgate.netrsc.orgmdpi.comkarishmakaushiklab.com

One study involving computational modeling of cyclotides, including this compound, explored their potential as antimicrobial agents against Neisseria gonorrhoeae PorB Porin protein. nih.govresearchgate.net Using the HDOCK server for molecular docking, this compound showed a docking score of -245.11 when interacting with the PorB Porin protein. nih.govresearchgate.net This score is a computational estimate of the binding affinity, with more negative values generally indicating stronger binding. For comparison, other cyclotides in the same study showed varying docking scores (see Table 1). nih.govresearchgate.net These studies suggest that this compound may have the potential to interact with specific protein targets.

CyclotideDocking Score (kcal/mol)
Viphi A-232.79
Viphi B-223.66
Viphi C-234.34
This compound-245.11
Viphi E-252.23
Viphi F-244.30
Viphi G-250.98
Cycloviolacin O13-251.97
Cycloviolacin O14-238.42
Cycloviolacin O18-237.17
Cycloviolacin O20-232.63
Cycloviolacin O23-260.86
Cycloviolacin O24-240.32
Cycloviolacin O25-237.17

Docking studies provide valuable initial predictions about potential interactions, which can then guide further experimental investigations.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These calculations can provide information about parameters such as molecular orbitals, charge distribution, electrostatic potential, and spectroscopic properties. While specific quantum chemical calculations focused solely on this compound were not detailed in the provided search results, these methods are fundamental in understanding the reactivity and behavior of molecules at an atomic level. For peptides, quantum chemical calculations can help to understand the nature of chemical bonds, the stability of different conformations, and how electronic properties might influence interactions with other molecules. These calculations are often computationally intensive and are typically applied to smaller molecules or specific regions of larger molecules like peptides.

De Novo Design of this compound Analogues

De novo design involves creating new molecular structures with desired properties from scratch, often guided by computational methods. For cyclotides like this compound, de novo design can focus on creating analogues with improved stability, target specificity, or enhanced biological activity. This process often involves understanding the key structural features of the parent molecule (this compound in this case) that contribute to its properties and then designing variations while considering factors like amino acid substitutions, cyclization strategies, and the introduction of non-natural amino acids.

While the search results did not provide specific examples of de novo designed this compound analogues, the concept of using cyclotides as scaffolds for drug design and stabilizing bioactive epitopes was mentioned in the context of other cyclotides. researchgate.netuq.edu.au The structural rigidity and stability of cyclotides make them attractive frameworks for presenting functional sequences or epitopes. researchgate.netresearchgate.net Computational tools can be used to predict the effects of sequence modifications on the structure and stability of this compound, guiding the design of novel analogues with tailored properties. This can involve computational screening of virtual libraries of modified this compound sequences and predicting their interactions with target molecules.

Pre Clinical Investigations of Viphi D in Biological Models

In Vitro Cellular Activity Studies

Studies assessing the in vitro cellular activity of Viphi D have explored its effects on cell viability and growth in various cell lines.

This compound, among other cyclotides isolated from Viola philippica, has been investigated for its cytotoxic potential against several human cancer cell lines. Research indicates that this compound displayed cytotoxicity against human melanoma (MM96L) and cervical cancer (HeLa) cell lines. kib.ac.cngithub.io Reported half-maximal inhibitory concentration (IC50) values for this compound are 1.55 ± 0.09 μM against MM96L cells and 2.51 ± 0.03 μM against HeLa cells. github.io

However, this compound did not demonstrate activity against the human gastric cancer cell line BGC-823. kib.ac.cnmdpi.comwindows.net This suggests a degree of selectivity in the cytotoxic effects of this compound depending on the cell line.

The cytotoxic activity of cyclotides, including potentially this compound, is generally thought to involve the disruption of the lipid bilayer of cell membranes. nih.gov

Data on the cytotoxicity of this compound against specific cancer cell lines is summarized below:

Cell LineIC50 (μM)ActivitySource
MM96L (Melanoma)1.55 ± 0.09Active github.io
HeLa (Cervical)2.51 ± 0.03Active github.io
BGC-823 (Gastric)> 5.24 ± 0.40*Not Active kib.ac.cngithub.iomdpi.comwindows.net

*Note: While an IC50 value is reported in one source github.io, multiple sources explicitly state this compound was not active against BGC-823 kib.ac.cnmdpi.comwindows.net. The reported IC50 might indicate limited or negligible activity above a certain concentration.

Based on the available search results, there is no specific information detailing the effects of this compound on cellular differentiation or proliferation.

Information regarding the cellular uptake and localization of this compound within biological models was not found in the provided search results.

In Vivo Studies in Model Organisms (e.g., Zebrafish, C. elegans, Insect Models)

Specific in vivo studies investigating the effects of isolated this compound in model organisms were not described in the provided search results. While studies on extracts containing cyclotides from Viola species exist, and general discussions on animal models for mechanistic studies are available, direct research on this compound in vivo was not found. xiahepublishing.com

Evaluation of the efficacy of this compound in specific biological processes within in vivo models is not available based on the provided search results.

Pharmacokinetic Profiling in Preclinical Models (Absorption, Distribution, Metabolism, Excretion - non-human)

Preclinical pharmacokinetic (PK) profiling is a critical phase in the evaluation of any potential therapeutic agent, providing essential data on how a compound is absorbed, distributed, metabolized, and excreted (ADME) within a biological system. This information is vital for understanding the compound's behavior in vivo, predicting potential efficacy, and guiding subsequent studies. For peptide compounds like this compound, a cyclotide found in Viola species, these studies are particularly important due to factors such as potential susceptibility to enzymatic degradation, membrane permeability, and distribution characteristics that differ from small molecules.

Understanding the absorption of this compound after administration in non-human models would typically involve assessing its bioavailability across different routes. Distribution studies would determine where the compound travels in the body, including tissue uptake, protein binding, and volume of distribution. Metabolism studies would identify how this compound is broken down, the enzymes involved, and the resulting metabolites. Excretion studies would track how the parent compound and its metabolites are eliminated from the body, primarily through urine and feces.

Cyclotides as a class are known for their remarkable stability, largely attributed to their cyclic structure and the presence of a cystine knot, which can confer resistance to thermal and enzymatic degradation compared to linear peptides. This inherent stability could potentially influence the metabolic profile and half-life of this compound in vivo. However, without specific experimental data for this compound, the extent to which this general characteristic translates to its specific ADME properties remains to be determined through dedicated preclinical PK studies.

Future Directions and Research Gaps

Elucidating the Full Spectrum of Biological Activities

While some studies have investigated the cytotoxic effects of Viphi D against specific cancer cell lines, such as human melanoma (MM96L) and cervical cancer (HeLa), it notably showed no activity against the human gastric cancer cell line BGC-823 sci-hub.segenscript.com. This highlights the need for a comprehensive evaluation of this compound's biological activity profile across a broader range of cancer types and other potential therapeutic areas. Given that other cyclotides exhibit diverse properties, including antimicrobial and antiviral effects, a thorough screening of this compound against various pathogens and disease models is warranted to uncover its full therapeutic potential sci-hub.se. Understanding the specific molecular targets and mechanisms of action underlying any observed activities is also crucial for rational drug design and development.

Understanding Species-Specific Biosynthetic Variations

This compound is found in Viola philippica researchgate.netwindows.net. The biosynthesis of cyclotides is a complex process involving ribosomal synthesis and subsequent enzymatic cyclization nih.govnih.gov. Research indicates variations in cyclotide profiles and potentially their biosynthetic pathways across different Viola species windows.netsci-hub.se. Future studies should aim to fully elucidate the specific enzymatic machinery and genetic regulation involved in the biosynthesis of this compound in Viola philippica. Comparing this pathway to cyclotide biosynthesis in other plant species could provide insights into the observed structural and functional diversity of cyclotides and potentially enable engineered production of this compound or its analogs in heterologous systems sci-hub.se.

Exploring Novel Synthetic Routes and Derivatization Strategies

The production of cyclotides, including this compound, can be challenging due to their complex cyclic and knotted structure nih.gov. While advances in chemical synthesis and recombinant expression systems for cyclotides have been made, developing more efficient and scalable synthetic routes for this compound remains an important area of research nih.govnih.gov. Furthermore, exploring derivatization strategies, such as amino acid substitutions or the grafting of bioactive epitopes onto the this compound scaffold, could lead to the generation of analogs with improved potency, selectivity, stability, and pharmacokinetic properties genscript.comuniprot.org. Understanding the structure-activity relationships through systematic modification is key to optimizing its therapeutic potential.

Advanced Computational Modeling for Target Prediction and Design

Computational approaches, such as molecular docking, have been applied to study the interactions of cyclotides, including this compound, with potential targets like the Neisseria gonorrhoeae PorB protein researchgate.net. Future research can leverage more advanced computational modeling techniques, such as molecular dynamics simulations, quantitative structure-activity relationship (QSAR) modeling, and machine learning algorithms, to predict novel biological targets for this compound, understand the dynamics of its interactions at the molecular level, and rationally design this compound analogs with desired binding affinities and specificities researchgate.netuniprot.org.

Q & A

Q. How to ensure ethical compliance in studies involving this compound and human-derived samples?

  • Methodological Answer : Obtain institutional review board (IRB) approval for human tissue use. Anonymize data rigorously and adhere to GDPR or HIPAA standards. Document informed consent processes and disclose potential conflicts of interest .

Q. What frameworks enhance the reproducibility of this compound research?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Use electronic lab notebooks (ELNs) for real-time documentation. Pre-register studies on platforms like Open Science Framework (OSF) to mitigate publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.